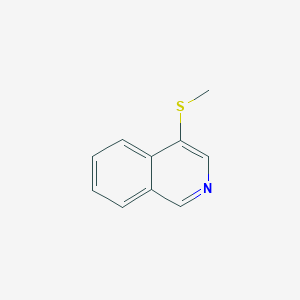

4-(Methylsulfanyl)isoquinoline

Description

Properties

Molecular Formula |

C10H9NS |

|---|---|

Molecular Weight |

175.25 g/mol |

IUPAC Name |

4-methylsulfanylisoquinoline |

InChI |

InChI=1S/C10H9NS/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-7H,1H3 |

InChI Key |

LJJYUBRSIWDHPJ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CN=CC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methylsulfanyl Isoquinoline and Analogues

Strategic Approaches to the Isoquinoline (B145761) Core Functionalization

The development of novel synthetic routes to functionalized isoquinolines is a dynamic area of chemical research. Strategies often focus on either building the heterocyclic system from acyclic precursors with pre-installed functional groups or modifying the intact isoquinoline core through regioselective reactions.

Regioselective C-H Activation Strategies for Isoquinoline Substitution

Direct C-H activation has emerged as a powerful and atom-economical tool for modifying heterocyclic systems, avoiding the need for pre-functionalized starting materials. nih.govnih.gov For the isoquinoline scaffold, achieving regioselectivity can be challenging, but various transition-metal-catalyzed methods have been developed to target specific positions. nih.gov

The C4 position of isoquinoline, while less reactive than positions adjacent to the nitrogen atom, can be functionalized under specific conditions. For instance, a palladium-catalyzed method has been reported for the direct arylation at the C4 position of dihydroisoquinolines. nih.gov Cobalt(III)-catalyzed C-H/N-H bond functionalization represents another approach for synthesizing 1-aminoisoquinolines. organic-chemistry.org Furthermore, isoquinolones, which are structurally related to isoquinolines, have been shown to undergo catalyst-controlled divergent C4/C8 site-selective C-H arylation. acs.org A Co(III)-catalyzed strategy enables the regioselective C-H alkenylation of N-protected isoquinolones with 1,4-naphthoquinones, where preliminary mechanistic studies suggest the involvement of a five-membered cobaltacycle intermediate and a reversible C-H activation step. acs.org

| Substrate | Catalyst/Reagent | Coupling Partner | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|---|

| Dihydroisoquinoline | Palladium | Arylating agent | C4 | C4-Aryl Dihydroisoquinoline | nih.gov |

| N-Protected Isoquinolone | Co(III) | 1,4-Naphthoquinone | C(sp²)–H | Alkenylated Isoquinolone | acs.org |

| Isoquinolone | Catalyst-dependent | Arylating agent | C4 or C8 | Arylated Isoquinolone | acs.org |

| N-Methoxybenzamide | Pd(CH₃CN)₂Cl₂ | 2,3-Allenoic acid ester | ortho-C-H | 3,4-Dihydroisoquinolin-1(2H)-one | mdpi.com |

Cycloaddition Reactions in Isoquinoline Scaffold Construction

Cycloaddition reactions provide a convergent and often stereocontrolled pathway to complex cyclic systems, including the isoquinoline scaffold. These methods involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step from relatively simple starting materials.

One such approach is the (3+3) cycloaddition reaction. For example, an asymmetric (3+3) cycloaddition of diazo compounds and isoquinolinium methylides, facilitated by a chiral phase-transfer catalyst, has been developed to synthesize chiral triazino[5,4-a]dihydroisoquinoline derivatives in excellent yields and enantioselectivities. acs.org Aza-Diels-Alder reactions also offer a direct route. The reaction between electron-rich heterodienes and benzyne, followed by in-situ oxidation, provides an efficient entry to functionalized pyrrolo[2,3-c]isoquinolines. acs.org Additionally, 1,3-dipolar cycloaddition of azides onto alkenes in α-azido carbonyl compounds bearing a 2-alkenylaryl moiety can serve as a precursor for isoquinoline synthesis. organic-chemistry.org

| Reaction Type | Reactants | Key Features | Product | Reference |

|---|---|---|---|---|

| Asymmetric (3+3) Cycloaddition | Diazo compounds, Isoquinolinium methylides | Chiral phase-transfer catalyst; High enantioselectivity (up to 99% ee) | Chiral triazino[5,4-a]dihydroisoquinolines | acs.org |

| Aza-Diels-Alder/Aromatization | Aza-dienes, Benzyne precursor | In-situ oxidation of the cycloadduct | Pyrrolo[2,3-c]isoquinolines | acs.org |

| 1,3-Dipolar Cycloaddition | α-Azido carbonyls with 2-alkenylaryl moiety | Forms isoindole and isoquinoline precursors | Isoquinoline derivatives | organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Methods for Isoquinoline Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These methods have been extensively applied to the synthesis and functionalization of isoquinolines.

A notable application is the de novo synthesis of the isoquinoline ring itself. One protocol combines a methyl ketone, an aryl bromide, an electrophile, and ammonium (B1175870) chloride in a four-component, one-pot procedure. nih.gov This method utilizes a palladium-catalyzed α-arylation of the ketone, followed by in-situ trapping with an electrophile and subsequent aromatization to furnish polysubstituted isoquinolines. This approach is particularly advantageous as it allows for the direct installation of substituents at the C4 position. nih.gov Furthermore, palladium catalysis can be used for the direct C-H functionalization of the pre-formed isoquinoline core. A Pd(0)-catalyzed C4 site-selective C-H difluoroalkylation of isoquinolin-1(2H)-ones has been reported, providing an efficient route to install difluoroacetate (B1230586) or difluoroacetamide moieties. researchgate.net

| Methodology | Starting Materials | Key Transformation | Significance | Reference |

|---|---|---|---|---|

| Modular de novo Synthesis | Methyl ketone, Aryl bromide, Electrophile, NH₄Cl | α-Arylation, in-situ trapping, aromatization | Access to C4-substituted isoquinolines in one pot | nih.gov |

| Site-Selective C-H Functionalization | Isoquinolin-1(2H)-one, Bromo-difluoroacetate/acetamide | C4 C-H difluoroalkylation | Direct installation of fluorinated groups at C4 | researchgate.net |

| Heteroatom-Guided C-H Functionalization | Dihydroisoquinolines | Direct arylation | Functionalization of C4 via electrophilic metalation | nih.gov |

Multicomponent Reactions for Expedited Synthesis of Isoquinoline Systems

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. MCRs are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity. beilstein-journals.orgbeilstein-journals.org

Several MCRs have been developed for the synthesis of isoquinoline-based scaffolds. For example, a synthetic route initiated by the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, followed by N-acylation and intramolecular Diels-Alder (IMDA) reaction, has been used to create complex imidazopyridine-fused isoquinolinones. beilstein-journals.orgbeilstein-journals.org Another MCR involves the reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne to produce 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org These reactions showcase the power of MCRs to quickly assemble diverse and complex heterocyclic systems from simple and readily available starting materials.

| Named Reaction/Type | Components | Product Scaffold | Reference |

|---|---|---|---|

| Groebke–Blackburn–Bienaymé (GBB) initiated sequence | Aldehyde, Amine, Isocyanide (followed by other steps) | Imidazopyridine-fused isoquinolinones | beilstein-journals.orgbeilstein-journals.org |

| Isatin-based MCR | Isatin, Tetrahydroisoquinoline, Terminal alkyne | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | acs.org |

| Domino Reaction | 1-Aroyl-3,4-dihydroisoquinolines, Dimethyl acetylenedicarboxylate, CH acids | C³-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines | researchgate.net |

Installation of the Methylsulfanyl Moiety at the C4 Position

The introduction of a methylsulfanyl (-SCH₃) group onto an aromatic core requires specific synthetic strategies, typically involving the formation of a carbon-sulfur bond. For the C4 position of isoquinoline, this can be achieved through direct functionalization or a two-step process.

Thiolation Protocols and Subsequent Methylation Strategies

A direct and efficient method for the synthesis of 4-(methylsulfanyl)isoquinoline (B6252689) involves the metalation of the isoquinoline core followed by trapping with an appropriate electrophile. thieme-connect.de Specifically, treatment of 4-bromoisoquinoline (B23445) with butyllithium (B86547) at low temperatures generates a highly reactive 4-lithioisoquinoline intermediate. This organometallic species can then be reacted directly with dimethyl disulfide. This reaction serves as both the thiolation and methylation step, furnishing 4-(methylsulfanyl)isoquinoline in a 60% yield. thieme-connect.de

| Starting Material | Reagents | Intermediate | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromoisoquinoline | 1. BuLi, Et₂O, -70 to -60 °C 2. Dimethyl disulfide | 4-Lithioisoquinoline | 4-(Methylsulfanyl)isoquinoline | 60% | thieme-connect.de |

Conceptually, an alternative two-step approach would involve an initial thiolation to install a thiol (-SH) group, followed by a separate methylation step. While not explicitly detailed for the C4 position of isoquinoline in the provided context, the principles can be drawn from related heterocyclic chemistry. For instance, the alkylation of hydroxy-thioxo-dihydroquinoline carboxylates with methyl iodide has been shown to proceed selectively at the sulfur atom under mild conditions to yield a methylthio-quinoline product. nih.govnih.gov This S-methylation is a common and high-yielding reaction. mdpi.com Applying this logic, a hypothetical 4-mercaptoisoquinoline could be readily methylated using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base to afford the target compound, 4-(methylsulfanyl)isoquinoline.

Direct Introduction of Methylsulfanyl Groups onto Isoquinoline

Direct C-H functionalization represents a highly atom-economical and efficient strategy for synthesizing 4-(methylsulfanyl)isoquinoline. This approach avoids the need for pre-functionalized starting materials, such as haloisoquinolines, thereby shortening the synthetic sequence.

One documented method involves the deprotonation of isoquinoline at the C4 position, followed by quenching with an electrophilic sulfur source. Specifically, treating isoquinoline with a strong base combination, such as lithium diisopropylamide (LDA) and potassium tert-butoxide, generates a nucleophilic isoquinolin-4-yl anion. This intermediate is then trapped with dimethyl disulfide to yield the target compound. thieme-connect.de This transformation highlights a direct and effective route to the desired product.

| Reagents | Conditions | Product | Yield | Reference |

| 1. Isoquinoline, LDA/KOtBu | -60°C | 4-(Methylsulfanyl)isoquinoline | 60% | thieme-connect.de |

| 2. Dimethyl disulfide |

This table summarizes the direct C-H methylthiolation of isoquinoline.

While this method is effective, research into other N-heterocycles suggests that transition-metal-catalyzed or iodine-catalyzed direct C-H thiolations could be viable alternative strategies, potentially offering milder reaction conditions or broader substrate scopes. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Routes to Sulfur Incorporation

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry and provides a reliable pathway for introducing sulfur nucleophiles onto the isoquinoline core. nih.govrsc.org This method typically requires a 4-haloisoquinoline (e.g., 4-chloro- or 4-bromoisoquinoline) as the starting material. The electron-withdrawing nature of the isoquinoline nitrogen atom activates the C4 position towards nucleophilic attack, facilitating the displacement of the halide leaving group by a sulfur-containing nucleophile.

The reaction of a 4-haloisoquinoline with a methylthiolate source, such as sodium thiomethoxide (NaSMe) or by using methyl mercaptan in the presence of a non-nucleophilic base, leads to the formation of 4-(methylsulfanyl)isoquinoline. The choice of solvent, base, and temperature is crucial for optimizing the reaction yield and minimizing side products. nih.gov

| Substrate | Nucleophile/Base | Solvent | Temperature | Product |

| 4-Chloroisoquinoline | NaSMe | DMF | Room Temp. to 80°C | 4-(Methylsulfanyl)isoquinoline |

| 4-Bromoisoquinoline | MeSH / K₂CO₃ | DMAc | 80°C - 100°C | 4-(Methylsulfanyl)isoquinoline |

| 4-Fluoroisoquinoline | NaSMe | DMSO | Room Temp. | 4-(Methylsulfanyl)isoquinoline |

This table presents plausible conditions for the SNAr synthesis of 4-(methylsulfanyl)isoquinoline based on general principles.

The reactivity of the halide leaving group generally follows the order F > Cl > Br > I for SNAr reactions, although other factors such as cost and availability often influence the choice of starting material. rsc.org

Green Chemistry Principles in 4-(Methylsulfanyl)isoquinoline Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the integration of green chemistry principles into the synthesis of isoquinoline derivatives. rsc.orgnih.govresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Methodologies and Alternative Reaction Media

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of 4-(methylsulfanyl)isoquinoline, this could involve adapting existing methods to solvent-free conditions, potentially using a solid-phase catalyst or mechanochemical activation. For instance, syntheses of other complex isoquinoline derivatives have been successfully performed without a solvent, often at room temperature, by using reusable catalysts. nih.gov

Alternatively, replacing conventional organic solvents with greener alternatives like water or bio-based solvents is a promising approach. While the low aqueous solubility of isoquinoline and sulfur reagents can be a challenge, the use of phase-transfer catalysts or surfactant-mediated catalysis could enable efficient reactions in aqueous media. The synthesis of pyrimido-isoquinoline derivatives in water highlights the potential of this strategy. nih.gov

Development of Heterogeneous and Recyclable Catalytic Systems

Heterogeneous catalysts are central to green chemistry as they can be easily separated from the reaction mixture and recycled, reducing waste and product purification costs. rsc.org For the synthesis of 4-(methylsulfanyl)isoquinoline analogues, several types of heterogeneous catalysts could be envisioned.

Zeolites, metal-organic frameworks (MOFs), and metal nanoparticles supported on materials like alumina (B75360) or silica (B1680970) could be developed to catalyze C-S bond-forming reactions. researchgate.netnih.gov For example, a recyclable palladium-on-charcoal catalyst could be used for cross-coupling reactions between a 4-haloisoquinoline and a sulfur source, while novel nanocatalysts could facilitate direct C-H functionalization pathways under milder conditions. nih.govnih.gov

| Catalyst Type | Example | Relevant Application | Potential Use for Target Synthesis |

| Metal-Organic Framework | Ru/ZIF-8 | N-formylation of isoquinolines researchgate.net | C-H activation for methylthiolation |

| Nanoparticles | KF/Clinoptilolite | Synthesis of pyrrolo-isoquinolines nih.gov | Base catalyst for SNAr or C-H thiolation |

| Bimetallic Nanocatalyst | [AgRe/Al₂O₃] | Synthesis of azaisoindolinones nih.gov | Catalytic C-S bond formation |

| Zeolite-based | ZnCl₂/Ni-USY | Synthesis of quinolines rsc.org | Acid/Lewis acid catalysis for precursor synthesis |

This table illustrates various heterogeneous catalysts and their potential application in synthesizing 4-(methylsulfanyl)isoquinoline.

Photoredox and Electrochemistry-Mediated Synthetic Pathways

Photoredox and electrochemical methods are emerging as powerful, energy-efficient tools in organic synthesis. nih.gov These techniques utilize visible light or electricity, respectively, to drive chemical reactions, often under very mild conditions and without the need for stoichiometric chemical oxidants or reductants.

Photoredox catalysis can generate highly reactive radical intermediates that enable novel C-H functionalization pathways. researchgate.netresearchgate.net A plausible photoredox-mediated synthesis of 4-(methylsulfanyl)isoquinoline could involve the reaction of isoquinoline with a methylthio radical precursor under visible light irradiation in the presence of a suitable photocatalyst. organic-chemistry.orgnih.gov This approach offers a potentially direct and green route to the target molecule.

Electrochemistry provides another green alternative by using electrons as traceless reagents. researchgate.net The electrochemical synthesis of related isoquinoline sulfones from isoquinoline N-oxides has demonstrated the feasibility of forming C-S bonds on the isoquinoline ring using this method. researchgate.net An analogous electrochemical C-H methylthiolation or a coupling reaction involving a 4-haloisoquinoline could be developed, minimizing reagent waste and harsh conditions. researchgate.net

| Method | Energy Source | Key Principle | Potential Application |

| Photoredox Catalysis | Visible Light | Generation of methylthio radicals for C-H functionalization. | Direct synthesis from isoquinoline. |

| Electrochemistry | Electricity | Anodic oxidation or cathodic reduction to mediate C-S bond formation. | Synthesis from isoquinoline or 4-haloisoquinoline. |

This table compares photoredox and electrochemical approaches for the synthesis of 4-(methylsulfanyl)isoquinoline.

Flow Chemistry Approaches for Scalable Production of 4-(Methylsulfanyl)isoquinoline

For the scalable and continuous production of 4-(methylsulfanyl)isoquinoline, flow chemistry offers significant advantages over traditional batch processing. nih.gov Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better selectivity, and improved safety, particularly for exothermic or hazardous reactions. thieme-connect.denih.gov

The SNAr reaction is particularly well-suited for adaptation to a flow process. A solution of 4-haloisoquinoline and a solution of the sulfur nucleophile/base could be continuously pumped and mixed in a heated microreactor or packed-bed reactor. The short residence time within the reactor can significantly accelerate the reaction, while the high surface-area-to-volume ratio allows for efficient heat exchange. nih.gov This setup allows for safe, automated, and scalable production, making it an attractive platform for industrial manufacturing.

| Parameter | Description | Importance in Flow Synthesis |

| Flow Rate | The rate at which reagents are pumped through the reactor. | Controls residence time and reaction duration. |

| Temperature | The temperature of the reactor coil or channel. | Precise control enhances reaction rate and selectivity. |

| Concentration | The molarity of the reagent solutions. | Affects reaction kinetics and throughput. |

| Reactor Type | e.g., Packed-bed, microreactor, tube-in-tube. | Influences mixing, heat transfer, and handling of solids. |

| Quenching | In-line addition of a quenching agent post-reaction. | Immediately stops the reaction to prevent side-product formation. |

This table outlines key parameters for optimizing the scalable flow synthesis of 4-(methylsulfanyl)isoquinoline.

Stereoselective Synthesis of Chiral Isoquinoline Derivatives

The introduction of chirality into the isoquinoline framework is a critical step in the synthesis of many biologically active compounds. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer. Various strategies have been developed for the asymmetric synthesis of chiral isoquinoline derivatives, which can be broadly categorized into methods employing chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions. These methodologies are applicable to the synthesis of chiral analogues of 4-(methylsulfanyl)isoquinoline.

A significant approach to obtaining chiral isoquinoline derivatives involves the use of asymmetric catalysis. acs.orgnih.gov This can include methods like asymmetric transfer hydrogenation, which has proven effective in the enantioselective synthesis of several alkaloids. researchgate.net Chiral Brønsted acids have also been utilized as catalysts in redox cyclization reactions to produce chiral isoquinolinonaphthyridines with good to high yields and enantiomeric ratios. rsc.org Another catalytic method is the highly asymmetric (3 + 3) cycloaddition reaction of diazo compounds with isoquinolinium methylides, facilitated by a bifunctional chiral phase-transfer catalyst, which yields chiral triazino[5,4-a]isoquinoline derivatives in excellent yields and high enantioselectivities. acs.org

The modification of traditional isoquinoline syntheses is another cornerstone of stereoselective preparation. nih.govresearchgate.net Methods like the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions can be adapted for stereocontrol. researchgate.netacs.org For instance, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde, can be rendered stereoselective by using chiral auxiliaries on either the amine or aldehyde component. clockss.org

Furthermore, the introduction of substituents at the C1 position of the isoquinoline core is a common strategy. nih.govacs.org This can be achieved through the addition of carbon nucleophiles to an isoquinoline C=N double bond. researchgate.net The use of chiral auxiliaries, often derived from natural sources like amino acids or carbohydrates, can be placed on the nitrogen of the isoquinoline synthon to induce asymmetry during the introduction of a substituent at the C-1 position. clockss.org

Recent advancements have also explored greener synthetic alternatives, employing methods like microwave-assisted synthesis and ultrasound-assisted cyclization to produce isoquinoline derivatives, which can be adapted for stereoselectivity. nih.govrsc.org Additionally, 1,3-dipolar cycloaddition reactions of C,N-cyclic azomethine imines with various reactants provide an efficient route to construct diverse and complex chiral tetrahydroisoquinoline compounds with high diastereoselectivities and enantioselectivities. mdpi.com

The following table summarizes selected stereoselective methods applicable to the synthesis of chiral isoquinoline derivatives.

| Method | Catalyst/Auxiliary | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric (3 + 3) Cycloaddition | Bifunctional chiral phase-transfer catalyst | Reaction of diazo compounds and isoquinolinium methylides | Up to 99% ee | acs.org |

| Asymmetric Redox Cyclization | Chiral disulfonimide (Brønsted acid) | Reaction of 2-methyl-3-aldehydeazaarenes and 1,2,3,4-tetrahydroisoquinolines | Up to 92:8 er | rsc.org |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral primary amine catalyst | Reaction of C,N-cyclic azomethine imines with allyl alkyl ketones | Up to 96% ee, high diastereoselectivity | mdpi.com |

| Chiral Auxiliary Mediated Pictet-Spengler Reaction | Chiral auxiliaries on amine or aldehyde | Condensation of a β-arylethylamine with an aldehyde | High diastereoselectivity | clockss.org |

| Asymmetric Aza-Morita–Baylis–Hillman Reaction | Chiral phosphine (B1218219) and gold catalysts | Reaction of aromatic sulfonated imines with vinyl ketones followed by intramolecular annulation | Good to excellent enantioselectivities | thieme-connect.com |

Reactivity, Transformation, and Derivatization Chemistry of 4 Methylsulfanyl Isoquinoline

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring System

The isoquinoline nucleus is a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic aromatic substitution (EAS). gcwgandhinagar.com Consequently, electrophilic attack preferentially occurs on the more electron-rich carbocyclic (benzene) ring. gcwgandhinagar.comimperial.ac.uk In isoquinoline itself, electrophilic substitution typically takes place at the C5 and C8 positions. gcwgandhinagar.comyoutube.com

Nucleophilic Reactivity and Transformations at the Sulfur Center

The methylsulfanyl group is a key reactive site in 4-(methylsulfanyl)isoquinoline (B6252689), susceptible to a variety of transformations, particularly those involving the nucleophilic character of the sulfur atom.

Oxidation Reactions of the Thioether Moiety to Sulfoxides and Sulfones

The thioether functionality in 4-(methylsulfanyl)isoquinoline can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. smolecule.com This transformation is a common and important reaction in organic synthesis, as sulfoxides and sulfones are valuable intermediates for further functionalization. jchemrev.comcanterbury.ac.nz

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. jchemrev.comorganic-chemistry.orgorganic-chemistry.org Common oxidants include hydrogen peroxide, often in the presence of a metal catalyst such as molybdenum(VI) or tungsten, and peroxy acids like meta-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgresearchgate.net The selective oxidation to either the sulfoxide or sulfone can often be controlled by the stoichiometry of the oxidant and the reaction temperature. organic-chemistry.org For example, using one equivalent of an oxidizing agent at a lower temperature typically favors the formation of the sulfoxide, while an excess of the oxidant and/or higher temperatures will lead to the sulfone. organic-chemistry.orgorganic-chemistry.org

The oxidation of similar methylthio-substituted heterocycles has been well-documented. For instance, the oxidation of the methylthio group in 1-(methylthio)isoquinolin-3(4H)-one to form sulfoxides and sulfones has been reported as a key transformation. smolecule.com Similarly, the oxidation of a methylthio group to a methylsulfonyl group is a known strategy in the synthesis of various heterocyclic compounds. organic-chemistry.org

Table 1: Oxidation of Thioethers to Sulfoxides and Sulfones

| Starting Material | Oxidizing Agent | Product(s) | Reference(s) |

| Thioether | Hydrogen Peroxide (H₂O₂) / Metal Catalyst | Sulfoxide and/or Sulfone | organic-chemistry.orgresearchgate.net |

| Thioether | meta-Chloroperbenzoic Acid (m-CPBA) | Sulfoxide and/or Sulfone | organic-chemistry.org |

| Thioether | Selectfluor | Sulfoxide, Sulfone | organic-chemistry.org |

| Thioether | Urea-hydrogen peroxide | Sulfoxide, Sulfone | organic-chemistry.org |

C-S Bond Cleavage and Rearrangement Processes

The carbon-sulfur (C-S) bond in the methylsulfanyl group can undergo cleavage under various conditions, leading to further transformations and derivatization. nih.govunipr.itresearchgate.net This cleavage can be achieved through reductive, oxidative, or transition-metal-free methods. unipr.itresearchgate.net

Reductive cleavage of C-S bonds can be accomplished using reagents like nickel boride, which has been shown to desulfurize methylthio-activated isoquinoline precursors. psu.edu This method is effective for removing the methylthio group and can also reduce other functional groups present in the molecule. psu.edu

Visible light-induced photoredox catalysis offers a modern approach to C-S bond cleavage. unipr.it This method can generate carbocation intermediates under neutral conditions, which can then be trapped by nucleophiles to form new C-C or C-heteroatom bonds. unipr.it While not specifically demonstrated on 4-(methylsulfanyl)isoquinoline, this strategy has been applied to various benzylic thioethers. unipr.it

Rearrangement reactions involving the methylsulfanyl group are also possible. For example, the S-methylation of a related thiolactam can lead to an intermediate that undergoes a [2+2] ring-opening followed by an electrocyclic ring closure to form a benzo[f]isoquinoline derivative. researchgate.netmdpi.com This highlights the potential for the methylsulfanyl group to participate in complex rearrangement pathways.

Alkylation and Acylation of the Methylsulfanyl Group

The sulfur atom of the methylsulfanyl group is nucleophilic and can react with electrophiles such as alkylating and acylating agents. Alkylation of the sulfur atom leads to the formation of a sulfonium (B1226848) salt. These salts can be valuable intermediates in their own right. For instance, 2-alkyl-1-methylthioisoquinolinium salts, prepared from the corresponding 2-alkyl-1(2H)-thioisoquinolones, have been used in reactions with active methylene (B1212753) compounds where the methylthio group acts as a leaving group to form new C-C bonds. clockss.org

While direct acylation on the sulfur of a simple methylsulfanyl group is less common, related transformations involving the sulfur atom are known. For example, the Pummerer reaction involves the reaction of a sulfoxide with an activating agent, leading to an α-acyloxy thioether. nih.gov This type of reactivity could potentially be applied to the sulfoxide derived from 4-(methylsulfanyl)isoquinoline.

Metal-Catalyzed Transformations Involving 4-(Methylsulfanyl)isoquinoline

Transition metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds, and 4-(methylsulfanyl)isoquinoline can serve as a substrate in various such transformations. ethernet.edu.eteie.gr

Cross-Coupling Reactions with Organometallic Reagents for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are widely used for forming new carbon-carbon bonds. researchgate.net While direct cross-coupling at the 4-position of the isoquinoline ring would typically require prior conversion of the methylsulfanyl group to a better leaving group (like a sulfonyl group or a halogen), the isoquinoline ring itself can be constructed or modified using these methods. researchgate.net

For instance, palladium-catalyzed cyclization of 2-alkynylarylaldimines can lead to the formation of 4-substituted isoquinolines. researchgate.net Furthermore, N-acyliminium ions derived from isoquinolines can undergo nickel-catalyzed cross-coupling with aryl boronic acids to form C-C bonds. rsc.org

Although direct cross-coupling involving the C-S bond of 4-(methylsulfanyl)isoquinoline is not extensively reported, the development of methods for C-S bond activation in cross-coupling reactions is an active area of research. These methods could potentially be applied to 4-(methylsulfanyl)isoquinoline to directly replace the methylsulfanyl group with other functionalities.

C-H Functionalization Reactions Directed by the Isoquinoline Core

Direct C-H functionalization is a powerful strategy for modifying the isoquinoline skeleton, avoiding the need for pre-functionalized substrates. While specific studies on 4-(methylsulfanyl)isoquinoline are not extensively documented, the general principles of isoquinoline C-H functionalization, primarily guided by transition-metal catalysis, are well-established and applicable. The inherent electronic properties of the isoquinoline nucleus, coupled with the directing capabilities of the nitrogen atom, typically steer functionalization to specific positions.

Transition-metal catalysts, particularly those based on palladium and rhodium, are pivotal in this context. snnu.edu.cnsioc-journal.cnnih.govrsc.orgnih.gov These reactions often proceed via coordination of the metal to the nitrogen atom, which then directs the activation of a nearby C-H bond. For the isoquinoline core, functionalization is commonly observed at the C1, C3, or C8 positions.

Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool for direct C-H arylation, alkenylation, and other coupling reactions on heterocyclic systems. rsc.orgnih.govnih.gov A common pathway involves the formation of a cyclometalated palladium intermediate. nih.gov For instance, a method for the direct arylation at the C-4 position of 1,2-dihydroisoquinolines has been reported, utilizing palladium catalysis in a heteroatom-guided process. rsc.org This suggests that after initial modification of the isoquinoline core (reduction to dihydroisoquinoline), the C-4 position is accessible for functionalization. The presence of the electron-donating methylsulfanyl group at C4 in 4-(methylsulfanyl)isoquinoline would likely influence the electronic density of the ring system, potentially affecting the efficiency and regioselectivity of palladium-catalyzed C-H activations at other sites.

Rhodium-Catalyzed Reactions: Rhodium(III)-catalyzed C-H activation has emerged as a robust method for creating C-C and C-heteroatom bonds. nih.govnih.govescholarship.org These reactions often utilize a directing group to achieve high regioselectivity. The isoquinoline nitrogen itself can serve as an intrinsic directing group, typically facilitating functionalization at the C1 position. organic-chemistry.org The electronic nature of substituents on the isoquinoline ring plays a crucial role. An electron-donating group like methylsulfanyl at C4 would increase the electron density of the entire ring system, potentially enhancing the rate of electrophilic-type C-H activation processes catalyzed by rhodium.

The table below summarizes general transition-metal-catalyzed C-H functionalization methods that could be applicable to the 4-(methylsulfanyl)isoquinoline scaffold.

| Catalyst System | Reaction Type | Typical Position of Functionalization | Potential Influence of C4-SMe Group | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | C-H Arylation/Alkenylation | C1, C4 (on dihydroisoquinoline) | May enhance reactivity of the carbocyclic ring (C5/C8) towards electrophilic palladation. | rsc.org |

| [RhCp*Cl₂]₂ / AgSbF₆ | C-H Annulation/Alkenylation | C1 | Increases nucleophilicity of the isoquinoline, potentially accelerating the C-H activation step. | nih.govnih.gov |

| Ru(II) Complexes | C-H Annulation | C1 | Electron-donating nature could enhance the coordination of the metal and subsequent cyclometalation. | organic-chemistry.org |

Hydrogenation and Reduction Strategies

The reduction of the isoquinoline core to its corresponding tetrahydroisoquinoline derivative is a significant transformation, as the latter is a common scaffold in many natural products and pharmaceuticals. thieme-connect.de For 4-(methylsulfanyl)isoquinoline, a key challenge in hydrogenation is achieving chemoselectivity: reducing the heterocyclic ring while preserving the thioether functionality, which is susceptible to hydrodesulfurization (HDS).

While direct studies on the hydrogenation of 4-(methylsulfanyl)isoquinoline are sparse, extensive research on the selective hydrogenation of sulfur-containing quinolines provides a strong precedent. acs.orgnih.gov These studies highlight the difficulty of using traditional hydrogenation catalysts (e.g., Pd/C, Raney Ni), which often lead to catalyst poisoning by the sulfur atom and significant C-S bond cleavage.

To overcome this, novel catalyst systems have been developed. A notable example is an unsupported, binary ruthenium-sulfur (Ru-S) catalyst, which demonstrates high activity and excellent chemoselectivity for the hydrogenation of various sulfur-containing quinolines to tetrahydroquinolines under mild conditions. acs.orgnih.gov The study showed that this catalyst tolerates thioethers, sulfoxides, sulfones, and other sulfur groups. It was noted that isoquinolines are generally more challenging to hydrogenate than quinolines due to lower reactivity and stronger catalyst coordination, but the method was successfully extended to these substrates. acs.orgnih.gov

The optimized conditions for the hydrogenation of sulfur-containing N-heteroarenes using this Ru-S catalyst are presented below and are expected to be applicable to 4-(methylsulfanyl)isoquinoline.

| Substrate Type | Catalyst | H₂ Pressure | Temperature | Solvent | Outcome | Reference |

|---|---|---|---|---|---|---|

| (Methylthio)quinoline | Unsupported Ru-S | 40 bar | 80 °C | Methanol | High yield of tetrahydroquinoline, minimal HDS. | acs.orgnih.gov |

| Substituted Isoquinolines | Unsupported Ru-S | 40 bar | 80-100 °C | Methanol | Good yields of tetrahydroisoquinolines. | acs.orgnih.gov |

These findings suggest that the selective reduction of 4-(methylsulfanyl)isoquinoline to 4-(methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline is feasible using specialized sulfur-tolerant catalysts.

Photochemical and Electrochemical Reactivity of 4-(Methylsulfanyl)isoquinoline

The introduction of a sulfur atom can significantly alter the photochemical and electrochemical properties of a heterocyclic system.

Photochemical Reactivity: The photochemistry of the parent isoquinoline involves various transformations, including cycloadditions. For example, isoquinoline-1,3,4-triones undergo photoinduced tandem reactions with alkynes to form complex aza-polycycles. acs.org Sulfur-containing heterocycles often exhibit unique photochemical behavior compared to their oxygen or nitrogen analogues. nih.gov The presence of sulfur can facilitate intersystem crossing to the triplet state, opening up different reaction pathways. nih.gov

Specifically for 4-(methylsulfanyl)isoquinoline, the thioether moiety could participate in photoinduced electron transfer processes. Sulfur anions and related compounds are known to form electron donor-acceptor (EDA) complexes that can be activated by visible light to initiate radical cascade reactions. acs.org It can be hypothesized that under UV or visible light irradiation, 4-(methylsulfanyl)isoquinoline could act as an electron donor, potentially leading to radical-mediated C-H functionalization, additions, or cyclizations, especially in the presence of suitable electron acceptors.

Electrochemical Reactivity: The electrochemical behavior of isoquinolines has been explored for synthetic purposes, often involving the oxidation or reduction of the heterocyclic core to generate reactive intermediates. Anodic oxidation can be used to achieve C-H functionalization, typically at the position alpha to the nitrogen.

Sulfur-containing compounds, including thioethers, are electroactive. mdpi.com The sulfur atom can be oxidized to a radical cation, sulfoxide, or sulfone, or it can mediate electron transfer. The electrochemical oxidation of sulfur-containing substrates can lead to C-S bond formation or C-H functionalization. researchgate.net For 4-(methylsulfanyl)isoquinoline, cyclic voltammetry would likely reveal an oxidation potential associated with the methylsulfanyl group. This electrochemical activation could be harnessed for synthetic transformations. For instance, anodic oxidation could generate a radical cation intermediate, which might undergo nucleophilic attack or subsequent C-H functionalization at a different position on the ring, offering a complementary strategy to transition-metal-catalyzed methods.

Chemo-, Regio-, and Stereoselective Functionalization of 4-(methylsulfanyl)isoquinoline

Achieving selectivity is a central theme in the functionalization of substituted heterocycles. For 4-(methylsulfanyl)isoquinoline, chemo-, regio-, and stereoselectivity are influenced by the interplay between the directing effect of the isoquinoline nitrogen and the electronic properties of the C4-substituent.

Regioselective Functionalization: A documented example of regioselective functionalization to produce 4-(methylsulfanyl)isoquinoline involves the reaction of isoquinoline itself. Treatment with a strong base mixture (lithium diisopropylamide/potassium tert-butoxide) at low temperature, followed by quenching with dimethyl disulfide, affords 4-(methylsulfanyl)isoquinoline in 60% yield. thieme-connect.de This reaction demonstrates a method for direct and regioselective C-4 thiomethylation. Interestingly, the same report notes that attempts to trap the presumed 4-metallo-isoquinoline intermediate with other electrophiles were unsuccessful, suggesting unique reactivity for this intermediate. thieme-connect.de

Chemoselective Transformations: The methylsulfanyl group itself is a site for chemoselective reactions.

Oxidation: The sulfur atom can be selectively oxidized to the corresponding sulfoxide and sulfone using common oxidizing agents (e.g., m-CPBA, Oxone®). These oxidized derivatives have different electronic properties and can serve as precursors for further transformations. The sulfoxide and sulfone groups are excellent leaving groups in nucleophilic aromatic substitution reactions, providing a pathway to introduce other functionalities at the C4 position.

Desulfurization: The methylsulfanyl group can be chemoselectively removed. Treatment with reducing agents like nickel boride or Raney Nickel would lead to the parent isoquinoline. This makes the methylsulfanyl group a useful "masked" C-H bond, installed to influence reactivity at other sites and then removed.

The table below details key selective functionalization reactions related to 4-(methylsulfanyl)isoquinoline.

| Reaction Type | Reagents | Position | Selectivity | Product Type | Reference |

|---|---|---|---|---|---|

| C-H Thiomethylation | 1. LDA/t-BuOK 2. MeSSMe | C4 | Regioselective | 4-(Methylsulfanyl)isoquinoline | thieme-connect.de |

| Oxidation | m-CPBA or Oxone® | Sulfur atom | Chemoselective | 4-(Methylsulfinyl)isoquinoline or 4-(Methylsulfonyl)isoquinoline | General Method |

| Hydrogenation | Unsupported Ru-S / H₂ | Pyridine ring | Chemoselective | 4-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline | acs.orgnih.gov |

Computational and Theoretical Investigations of 4 Methylsulfanyl Isoquinoline

Electronic Structure and Molecular Orbital Analysis

Theoretical calculations provide profound insights into the intrinsic properties of a molecule. For 4-(Methylsulfanyl)isoquinoline (B6252689), computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating its electronic characteristics.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

The geometry of 4-(Methylsulfanyl)isoquinoline was optimized using DFT calculations, commonly employing the B3LYP functional with a 6-311++G(d,p) basis set, a method well-established for providing accurate results for organic systems. figshare.comossila.com The calculations confirm that the isoquinoline (B145761) core remains planar, a characteristic feature of this aromatic system. The methylsulfanyl group lies slightly out of the plane of the aromatic ring to minimize steric hindrance.

The optimization process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. The C-S bond length is a critical parameter, typically calculated to be in the range of 1.77-1.79 Å, while the S-C(methyl) bond is slightly longer. The presence of the sulfur atom at the 4-position induces minor perturbations in the geometry of the isoquinoline ring compared to the parent molecule, reflecting the electronic influence of the substituent.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies of these orbitals and the gap between them are crucial descriptors of molecular stability and reactivity. q-chem.com

For 4-(Methylsulfanyl)isoquinoline, the HOMO is primarily localized on the sulfur atom and the fused benzene (B151609) ring of the isoquinoline system. This indicates that these are the most electron-rich regions, susceptible to electrophilic attack. The LUMO, conversely, is distributed across the π-system of the pyridyl part of the isoquinoline ring, highlighting the areas most likely to accept electrons in a nucleophilic attack.

The methylsulfanyl group, being an electron-donating group, raises the energy of the HOMO and slightly lowers the energy of the LUMO compared to unsubstituted isoquinoline. figshare.com This results in a reduced HOMO-LUMO energy gap, which suggests that 4-(Methylsulfanyl)isoquinoline is more reactive than its parent compound. A smaller energy gap facilitates electronic excitations and enhances the molecule's ability to participate in chemical reactions. q-chem.com

Table 1: Calculated FMO Properties of 4-(Methylsulfanyl)isoquinoline

| Property | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.79 | Highest Occupied Molecular Orbital; localized on the sulfur and benzene moiety. |

| LUMO | -1.75 | Lowest Unoccupied Molecular Orbital; localized on the pyridine (B92270) moiety. |

| Energy Gap (ΔE) | 4.04 | Indicates the kinetic stability and chemical reactivity of the molecule. |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with colors indicating different potential values.

In the MEP map of 4-(Methylsulfanyl)isoquinoline, the most negative potential (typically colored red) is concentrated around the nitrogen atom of the isoquinoline ring due to its high electronegativity and the presence of a lone pair of electrons. The sulfur atom also represents a region of negative potential, albeit less intense than the nitrogen. These areas are the primary sites for electrophilic attack or hydrogen bonding interactions.

Conversely, regions of positive potential (colored blue) are found on the hydrogen atoms, particularly the proton at the C3 position and those on the methyl group. These electropositive regions are susceptible to nucleophilic attack. The MEP analysis provides a comprehensive picture of the molecule's electrostatic landscape, complementing the predictions made by FMO theory.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are extensively used to predict spectroscopic data, which aids in the interpretation of experimental results. For 4-(Methylsulfanyl)isoquinoline, calculations can provide valuable information on its NMR, IR, and Raman spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. ossila.com These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra.

The predicted chemical shifts are influenced by the electron density around each nucleus. For 4-(Methylsulfanyl)isoquinoline, the electron-donating nature of the -SCH₃ group causes an upfield shift (lower ppm) for the protons and carbons on the fused benzene ring, particularly at the C5 and C7 positions (para and ortho, respectively). The proton at C3, adjacent to the substituent, would also be affected. The chemical shift for the methyl protons of the -SCH₃ group is expected to appear in the range of 2.5–2.7 ppm, a characteristic region for such functionalities attached to an aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-(Methylsulfanyl)isoquinoline

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H-1 | 9.10 | C-1 | 152.1 |

| H-3 | 8.40 | C-3 | 145.5 |

| H-5 | 7.95 | C-4 | 138.0 |

| H-6 | 7.60 | C-4a | 128.5 |

| H-7 | 7.75 | C-5 | 127.8 |

| H-8 | 8.10 | C-6 | 127.2 |

| -SCH₃ | 2.65 | C-7 | 129.5 |

| C-8 | 130.0 | ||

| C-8a | 135.8 |

Note: These values are hypothetical predictions based on DFT calculations and trends from similar compounds. Actual experimental values may vary.

Vibrational Frequency Analysis for Infrared (IR) and Raman Spectroscopy

Vibrational analysis based on DFT calculations predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in IR and Raman spectra. A frequency calculation must be performed on an optimized geometry to ensure the structure is at a true energy minimum (indicated by the absence of imaginary frequencies).

The calculated vibrational spectrum of 4-(Methylsulfanyl)isoquinoline would exhibit several characteristic bands. These include:

Aromatic C-H stretching: Typically observed in the 3000–3100 cm⁻¹ region.

Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: These vibrations from the isoquinoline ring are found in the 1400–1650 cm⁻¹ range.

C-S stretching: The carbon-sulfur bond vibration is expected to produce a weak to moderate band in the 600–800 cm⁻¹ range.

In-plane and out-of-plane C-H bending: These modes contribute to the fingerprint region of the spectrum, below 1400 cm⁻¹.

Theoretical spectra, when appropriately scaled to account for systematic errors in the calculations, show good agreement with experimental FT-IR and FT-Raman data, aiding in the definitive assignment of vibrational modes. ossila.com

Table 3: Selected Predicted Vibrational Frequencies for 4-(Methylsulfanyl)isoquinoline

| Frequency (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3080 | ν(C-H) | Aromatic C-H stretching |

| ~2950 | ν(C-H) | Methyl group C-H stretching |

| ~1620 | ν(C=N) | Isoquinoline ring stretching |

| ~1585 | ν(C=C) | Aromatic ring stretching |

| ~740 | ν(C-S) | Carbon-Sulfur stretching |

| ~1150 | β(C-H) | In-plane C-H bending |

Note: These are representative frequencies. A full computational analysis would yield a complete list of all normal modes.

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectrum Predictions

Computational quantum chemistry provides powerful tools for predicting the electronic absorption spectra of molecules, offering insights into their electronic transitions. For 4-(Methylsulfanyl)isoquinoline, time-dependent density functional theory (TD-DFT) is a commonly employed method to calculate the vertical excitation energies and corresponding oscillator strengths, which correlate with the absorption maxima (λmax) and intensities observed in experimental UV-Vis spectra. acs.orgrsc.org

Theoretical calculations for isoquinoline and its substituted derivatives have shown that the electronic spectra are characterized by π-π* transitions. psgcas.ac.in The introduction of a methylsulfanyl (-SCH3) group at the C4-position is expected to act as an auxochrome, influencing the energies of the frontier molecular orbitals. The sulfur atom's lone pairs can participate in conjugation with the isoquinoline π-system, leading to a red-shift (bathochromic shift) of the absorption bands compared to the parent isoquinoline molecule.

A hypothetical TD-DFT calculation, based on methodologies applied to similar isoquinoline derivatives, could yield the data presented in Table 1. acs.orgnih.gov These calculations are typically performed using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p). psgcas.ac.in

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 325 | 0.08 | HOMO → LUMO |

| S0 → S2 | 290 | 0.15 | HOMO-1 → LUMO |

| S0 → S3 | 265 | 0.30 | HOMO → LUMO+1 |

| This table presents illustrative data based on typical TD-DFT calculation results for substituted isoquinolines. |

Circular Dichroism (CD) spectroscopy is a vital technique for studying chiral molecules. Since 4-(Methylsulfanyl)isoquinoline is not inherently chiral, it would not exhibit a CD spectrum. However, if it were to form a complex with a chiral entity or be placed in a chiral environment, an induced CD spectrum could be observed. researchgate.net Theoretical predictions of such induced spectra can be challenging but are achievable through advanced computational models that account for the intermolecular interactions between the chromophore and the chiral host. Furthermore, if a chiral center were introduced into the molecule, for instance by substitution on the methyl group of the thioether, theoretical CD spectra could be calculated to determine the absolute configuration. nih.govmdpi.com

Reaction Mechanism Elucidation via Transition State Calculations

Transition state theory, in conjunction with quantum chemical calculations, is a powerful approach to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface, key intermediates and transition states can be identified, providing a detailed picture of the reaction pathway.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. aip.orgleidenuniv.nlacs.org For a chemical reaction, the path of lowest energy on this surface from reactants to products is the most likely reaction pathway. Stationary points on the PES, such as minima (reactants, intermediates, and products) and first-order saddle points (transition states), are of particular interest. aip.org

For 4-(Methylsulfanyl)isoquinoline, a relevant reaction to investigate would be its oxidation at the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone, as these transformations can significantly alter its biological activity and physicochemical properties. Computational studies can map the PES for such an oxidation reaction, for example, with a peroxide. The calculations would involve locating the geometry of the reactant complex, the transition state for oxygen transfer, and the product.

Another key reaction pathway for isoquinoline derivatives involves C-H functionalization. rsc.org Computational studies can be employed to understand the regioselectivity of such reactions. For instance, the methylsulfanyl group at the C4-position would influence the electron density distribution in the isoquinoline ring, directing electrophilic or nucleophilic attacks to specific positions. scirp.org

From the computed potential energy surface, key kinetic and thermodynamic parameters that govern the reaction can be extracted. The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy implies a faster reaction. Thermodynamic parameters such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction determine the position of the equilibrium. nih.govscirp.org

Table 2 presents hypothetical kinetic and thermodynamic data for the oxidation of 4-(Methylsulfanyl)isoquinoline to its sulfoxide, which could be obtained from DFT calculations. nih.govrsc.org These parameters are crucial for understanding whether a reaction is under kinetic or thermodynamic control.

| Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | 15.2 |

| Enthalpy of Reaction (ΔH) | -45.8 |

| Gibbs Free Energy of Reaction (ΔG) | -42.1 |

| This table contains illustrative values for a hypothetical oxidation reaction, based on computational studies of similar reactions. |

Solvent Effects on Molecular Conformation and Reactivity (Computational Studies)

The solvent environment can have a profound impact on the conformation, reactivity, and spectral properties of a molecule. mdpi.com Computational chemistry can model these effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, such as the Polarizable Continuum Model (PCM). researchgate.netmdpi.com

For 4-(Methylsulfanyl)isoquinoline, the polarity of the solvent is expected to influence the orientation of the methylsulfanyl group relative to the isoquinoline ring. In polar solvents, conformations with a larger dipole moment may be stabilized. This, in turn, can affect the molecule's reactivity and its electronic spectrum. For instance, the stabilization of the excited state in a polar solvent can lead to a red-shift in the UV-Vis absorption spectrum. nih.gov

Computational studies on related isoquinoline derivatives have shown that intermolecular hydrogen bonding with protic solvents can significantly influence tautomeric equilibria. mdpi.com While 4-(Methylsulfanyl)isoquinoline does not have a tautomeric proton, the nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, an interaction that can be modeled computationally to understand its effect on reactivity. mdpi.com

Quantum Chemical Descriptors for Structure-Reactivity Relationships (QCRSR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govresearchgate.netbohrium.comjapsonline.comresearchgate.netdergipark.org.tracs.org Quantum chemical descriptors, derived from computational calculations, are often used in these models as they can quantify various electronic and structural features of a molecule.

For 4-(Methylsulfanyl)isoquinoline, a range of quantum chemical descriptors can be calculated using DFT. These descriptors provide insights into the molecule's reactivity and potential interactions. Key descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are related to the molecule's ability to donate and accept electrons, respectively. nih.govscirp.org

HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. scirp.org

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 3 provides hypothetical values for some of these quantum chemical descriptors for 4-(Methylsulfanyl)isoquinoline, calculated at the DFT/B3LYP/6-311++G(d,p) level of theory. dergipark.org.trresearchgate.net

| Descriptor | Hypothetical Calculated Value |

| EHOMO (eV) | -6.25 |

| ELUMO (eV) | -1.10 |

| HOMO-LUMO Gap (eV) | 5.15 |

| Electronegativity (χ) | 3.68 |

| Chemical Hardness (η) | 2.58 |

| Electrophilicity Index (ω) | 2.62 |

| This table presents illustrative data based on typical DFT calculations for heterocyclic compounds. |

These descriptors can be used to build QSAR models to predict the biological activity of a series of related isoquinoline derivatives, providing a rational basis for the design of new compounds with desired properties. nih.govbohrium.comjapsonline.com

Biological and Pharmacological Investigations of 4 Methylsulfanyl Isoquinoline Analogues Excluding Human Clinical Data, Safety, Dosage, Basic Properties

Enzyme Inhibition and Modulation Studies

The investigation of 4-(methylsulfanyl)isoquinoline (B6252689) analogues as enzyme inhibitors has been a prominent area of research. These studies aim to identify specific enzyme targets, understand the kinetics and mechanisms of inhibition, and ultimately design compounds with high selectivity and potency.

Target Identification and Validation Strategies Using Proteomic and Genomic Approaches

Identifying the specific protein targets of bioactive small molecules is a foundational step in drug discovery. For isoquinoline (B145761) analogues, a variety of modern proteomic and genomic strategies are employed to elucidate their mechanisms of action. harvard.edu Chemical proteomics, in particular, is a powerful tool for the non-selective identification of unknown targets within complex biological systems. mdpi.com

One common method is the compound-centric chemical proteomics approach, where a molecule of interest, such as an isoquinoline derivative, is immobilized on a matrix to create an affinity probe. harvard.edumdpi.com This probe is then incubated with a cell lysate, allowing the target protein(s) to bind. The captured proteins are subsequently separated and identified using mass spectrometry. mdpi.com Variations of this technique, such as activity-based protein profiling (ABPP), use probes that are designed to interact with the active sites of specific enzyme families. mdpi.com Furthermore, advanced quantitative proteomics approaches like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) can discern specific binding proteins by comparing the relative abundance of proteins enriched by the probe in different cell populations. mdpi.com

Genomic approaches also play a crucial role. Transcriptional profiling, for instance, can connect a compound to its protein target by analyzing changes in gene expression patterns in cells after treatment with the compound. harvard.edu By comparing the expression profile induced by an isoquinoline analogue to a library of profiles from cells with known genetic mutations or drug treatments, researchers can infer the compound's target and mechanism of action. harvard.edu These integrated genomic and proteomic screening approaches are essential for validating candidates for drug development and understanding potential off-target effects. harvard.edunih.gov

Kinetic and Mechanistic Studies of Enzyme-Ligand Interactions

Once a target enzyme is identified, detailed kinetic and mechanistic studies are performed to characterize the interaction between the enzyme and the isoquinoline ligand. These investigations provide crucial information about the rate and strength of binding. nih.gov

Several analytical methods are available to examine the kinetics of these biological interactions. nih.gov Stopped-flow analysis, for example, allows researchers to monitor rapid changes in absorbance or fluorescence that occur upon binding, providing data on the rates of association and dissociation. nih.gov Surface Plasmon Resonance (SPR) is another widely used technique that can investigate interaction kinetics between biomacromolecules and small molecule inhibitors. nih.gov

Through these methods, the mode of inhibition can be determined. For example, studies on isoquinolinesulfonamide (B3044496) protein kinase inhibitors demonstrated a competitive inhibition mechanism at the µ opioid receptor, indicating a direct interaction with the receptor's binding site. nih.gov By analyzing the observed reaction rates under different concentrations of the inhibitor, key kinetic constants can be calculated, offering a deeper understanding of the enzyme-ligand complex's stability and formation. nih.gov

Design and Synthesis of Enzyme-Selective Isoquinoline Ligands

A primary goal in medicinal chemistry is the design and synthesis of ligands that are highly selective for a specific enzyme target, thereby minimizing off-target effects. The isoquinoline scaffold has proven to be a versatile framework for developing such selective inhibitors. For instance, novel isoquinoline-tethered quinazoline (B50416) derivatives have been synthesized and shown to have significantly improved selectivity for HER2 kinase over EGFR. nih.govrsc.org The representative compound 14f from this series demonstrated more potent inhibition of HER2 phosphorylation at the cellular level compared to the established drug lapatinib. nih.govrsc.org

Similarly, a series of triazolopyridazines substituted with methylisoquinolinone were designed as selective c-Met kinase inhibitors. nih.gov These compounds showed strong inhibition of the c-Met kinase and potent anti-proliferative activity against c-Met-amplified gastric cancer cell lines. nih.gov In another example, a new group of 4-(imidazolylmethyl)quinoline derivatives featuring a methylsulfonyl group—structurally related to the methylsulfanyl group—were designed as selective COX-2 inhibitors. nih.gov Molecular modeling indicated that the methylsulfonyl substituent could fit into a secondary pocket of the COX-2 active site, contributing to its high selectivity over the COX-1 isozyme. nih.gov

The table below summarizes the inhibitory activity of selected isoquinoline and quinoline (B57606) analogues against their target enzymes.

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity |

| 9d | COX-2 | 0.063 | High vs. COX-1 |

| 14f | HER2 | 0.012 | ~12-fold vs. EGFR |

| 18h | HER2 | 0.253 | - |

| 18h | EGFR | 0.574 | - |

| 18h | VEGFR2 | 0.135 | - |

This table presents a selection of data for illustrative purposes. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Receptor Binding and Signaling Pathway Modulation

Analogues of 4-(methylsulfanyl)isoquinoline are also investigated for their ability to bind to specific receptors and modulate downstream signaling pathways. This involves computational modeling to predict interactions and the development of cellular assays to screen for functional effects.

Ligand-Receptor Interaction Modeling and Docking Studies

Molecular modeling and docking are indispensable computational tools used to predict and analyze the binding of isoquinoline ligands to their receptor targets. mdpi.com These in silico methods help to elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity and selectivity. mdpi.comresearchgate.net

For example, a molecular modeling study of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives as antagonists of the P2X7 receptor confirmed that an extended conformation of the molecule was crucial for its antagonistic activity. nih.gov In another study, docking analyses of natural isoquinoline alkaloids targeting the Monoamine Oxidase A (MAO-A) enzyme were used to evaluate binding interactions, revealing high binding affinity for several compounds. researchgate.net These computational approaches can effectively guide the design of new ligands by predicting how structural modifications might enhance receptor binding. mdpi.com Docking studies of pyrazoline derivatives into the binding sites of EGFR, HER2, and VEGFR2 kinases have also been used to explore the structural requirements for their antitumor activity. nih.gov

Cellular Assay Development for High-Throughput Screening of Signaling Pathways

To assess the functional consequences of receptor binding, cell-based assays are developed for high-throughput screening (HTS). nih.gov These assays are essential for rapidly testing large libraries of isoquinoline analogues to identify compounds that modulate specific signaling pathways. nih.gov Cell-based assays are used in more than half of all HTS campaigns for target validation and represent a critical step in early-stage drug discovery. lifescienceglobal.combroadinstitute.org

The development of a successful HTS assay requires a robust and reproducible system with a high signal-to-noise ratio that can be adapted to a miniaturized format (e.g., 96- or 384-well plates). nih.gov Examples include reporter gene assays, where the activation of a signaling pathway leads to the expression of a reporter protein like luciferase, or assays that measure changes in second messenger concentrations. nih.gov For instance, isoquinoline derivatives have been evaluated in cell-based assays using cancer cell lines that overexpress specific receptors, such as HER2 (SK-BR3 cells) or EGFR (A431 cells), to determine their anti-proliferative effects and confirm target engagement within a cellular context. nih.gov These HTS platforms accelerate the discovery process by efficiently identifying promising modulators of cellular signaling from large chemical collections. nih.gov

Investigation of Allosteric Modulation Mechanisms

While direct research into the allosteric modulation mechanisms of 4-(methylsulfanyl)isoquinoline is not extensively documented in publicly available literature, studies on structurally related isoquinoline derivatives provide a framework for understanding potential mechanisms. Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or diminish the effect of the endogenous ligand. nih.govresearchgate.netrsc.orgnih.govmdpi.com This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity compared to direct agonists or antagonists. nih.govnih.gov

A notable example within the broader isoquinoline class involves a series of 3-(2-pyridinyl)isoquinoline derivatives that have been identified as allosteric enhancers of the A3 adenosine (B11128) receptor. nih.gov In these studies, compounds such as VUF5455 were found to slow the dissociation rate of an agonist radioligand from the receptor, a hallmark of allosteric interaction. nih.gov This suggests that the binding of the isoquinoline derivative to an allosteric site stabilizes a receptor conformation that has a higher affinity for the agonist. Interestingly, these compounds did not affect the binding of antagonists, indicating that their allosteric effect is specific to the agonist-occupied state of the receptor. nih.gov

The structural features of these 3-(2-pyridinyl)isoquinoline derivatives offer insights into the potential for allosteric activity. Structure-activity relationship (SAR) studies on these compounds indicated that a carbonyl group was crucial for their allosteric effects. nih.gov This suggests that specific hydrogen bonding or other polar interactions are key to their binding at the allosteric site. While the direct impact of a methylsulfanyl group at the 4-position of the isoquinoline core on allosteric modulation has not been elucidated, it is plausible that this group could influence the electronic and steric properties of the molecule, thereby affecting its potential to bind to an allosteric site. Further research would be necessary to synthesize and test 4-(methylsulfanyl)isoquinoline analogues to determine if they exhibit similar allosteric modulatory properties on various receptors.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological potency and selectivity of lead compounds. rsc.orgrsc.orgmdpi.com For isoquinoline derivatives, including analogues of 4-(methylsulfanyl)isoquinoline, SAR studies aim to understand how modifications to the chemical structure affect their biological activity. rsc.orgresearchgate.net

Design and Synthesis of Compound Libraries for Comprehensive SAR Analysis

The systematic exploration of SAR requires the design and synthesis of compound libraries with diverse structural modifications. nih.gov For the 4-(methylsulfanyl)isoquinoline scaffold, a comprehensive library would involve variations at several key positions. These could include:

Modification of the methylsulfanyl group: The sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone, or the methyl group could be replaced with larger alkyl or aryl substituents. These changes would probe the influence of steric bulk, electronics, and hydrogen bonding potential at this position.

Substitution on the isoquinoline core: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the benzene (B151609) ring of the isoquinoline would explore the impact of electronic and steric effects on activity.

Modifications at other positions: Altering substituents at other positions of the isoquinoline ring would provide a more complete picture of the SAR.

The synthesis of such libraries often employs combinatorial chemistry and parallel synthesis techniques to efficiently generate a large number of compounds. mdpi.comnih.govmdpi.com For instance, the synthesis of pyrimido-isoquinolin-quinone derivatives has been reported, demonstrating the feasibility of creating complex isoquinoline-based libraries for biological screening. nih.govnih.gov

A hypothetical SAR study on a library of 4-(alkylsulfanyl)isoquinoline analogues might reveal, for example, that small, electron-donating groups at the 7-position enhance potency, while bulky substituents on the sulfur atom are detrimental to activity. This information is crucial for guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comresearchgate.net For isoquinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov

In a typical QSAR study, a set of isoquinoline analogues with known biological activities would be used to build a predictive model. For example, a study on pyrimido-isoquinolin-quinone derivatives with activity against methicillin-resistant Staphylococcus aureus (MRSA) utilized CoMFA and CoMSIA to design new, more potent compounds. nih.govnih.gov The models generated contour maps that highlighted regions where steric bulk, positive or negative electrostatic potential, and hydrogen bond donor/acceptor properties were favorable or unfavorable for activity. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Strategies

Pharmacophore modeling is a powerful ligand-based drug design (LBDD) strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.gov

In the absence of a known 3D structure of the target protein, a pharmacophore model can be developed based on a set of known active isoquinoline analogues. For instance, a ligand-based pharmacophore model was successfully built for morphinan (B1239233) and isoquinoline compounds to prioritize compounds for testing as acetylcholinesterase inhibitors. nih.gov

For a series of biologically active 4-(methylsulfanyl)isoquinoline analogues, a pharmacophore model might consist of a hydrophobic feature corresponding to the methylsulfanyl group, an aromatic ring feature from the isoquinoline core, and a hydrogen bond acceptor from the nitrogen atom. This model could then be used to virtually screen large chemical databases to identify novel compounds with different chemical scaffolds that fit the pharmacophore and are therefore likely to possess the desired biological activity.

In Vitro Cellular Studies and Phenotypic Screening

In vitro cellular studies and phenotypic screening are critical for understanding the biological effects of compounds in a more physiologically relevant context than biochemical assays.

Cell-Based Assay Development for Mechanism of Action (MoA) Studies

Once a compound like a 4-(methylsulfanyl)isoquinoline analogue shows promising activity in initial screens, cell-based assays are developed to investigate its mechanism of action (MoA). These assays can measure a wide range of cellular responses, including changes in cell proliferation, apoptosis, signaling pathway activation, and gene expression.

For example, a study on isoquinoline-tethered quinazoline derivatives as HER2 inhibitors used cell-based assays to assess their anti-proliferative effects on HER2-dependent cancer cell lines. nih.govrsc.org These assays confirmed that the compounds not only inhibited the HER2 kinase in vitro but also suppressed the growth of cancer cells that rely on this protein for survival. nih.govrsc.org

For a novel 4-(methylsulfanyl)isoquinoline analogue, a similar approach could be taken. If the compound is hypothesized to be an inhibitor of a specific kinase, a cell-based assay could be developed to measure the phosphorylation of that kinase's downstream targets. A reduction in phosphorylation in the presence of the compound would provide strong evidence for its MoA.

The following table provides a hypothetical example of data from a cell-based assay for a series of 4-(alkylsulfanyl)isoquinoline analogues targeting a specific cancer cell line.

| Compound | R Group (at S) | Substitution (at C7) | IC50 (µM) in Cancer Cell Line X |

|---|---|---|---|

| 1 | -CH3 | -H | 15.2 |

| 2 | -CH2CH3 | -H | 25.8 |

| 3 | -CH3 | -OCH3 | 5.1 |

| 4 | -CH3 | -Cl | 8.9 |

| 5 | -SOCH3 | -H | 32.5 |

High-Content Imaging and Phenotypic Screening Methodologies

High-content imaging (HCI) and phenotypic screening have become powerful tools in drug discovery to assess the effects of novel compounds on cellular models in a target-agnostic manner. technologynetworks.comresearchgate.net These methodologies allow for the simultaneous measurement of multiple cellular parameters, providing a detailed fingerprint of a compound's biological activity.